3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol: is an organic compound that features a brominated thiophene ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated thiophene is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the brominated thiophene ring or the amino group, leading to various reduced derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives or amines.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology:
Biochemical Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring and amino group can participate in various binding interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
- 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one
- 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol
Uniqueness:
- Structural Features: The presence of a hydroxyl group and a methyl group on the propan-1-ol moiety distinguishes it from other similar compounds.
- Reactivity: The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart from other brominated thiophene derivatives.
Biological Activity
3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a brominated thiophene ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
The molecular formula of this compound is C₈H₁₂BrNOS, with a molecular weight of approximately 250.16 g/mol. The presence of functional groups such as -NH₂ and -OH allows for significant hydrogen bonding capabilities, which may enhance its binding affinity to various biological receptors and enzymes.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit notable antimicrobial properties. Preliminary studies suggest that this compound may display significant antibacterial activity against various strains of bacteria and fungi.
Microbial Strain | Minimal Inhibitory Concentration (mg/mL) |
---|---|
E. coli ATCC10536 | 0.5 |
S. aureus DSM799 | 0.25 |
C. albicans DSM1386 | 0.5 |
A. alternata CBS1526 | 0.5 |
F. linii KB-F1 | 0.25 |
A. niger DSM1957 | 0.5 |
The compound has shown complete growth inhibition against S. aureus DSM799 and A. niger DSM1957, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The compound's anticancer properties are being explored through various in vitro studies, which have indicated cytotoxic effects against several cancer cell lines. For instance, it has been noted that structural modifications in similar compounds can enhance their antiproliferative activity.
In comparative studies involving similar aminochalcone derivatives, it was found that the presence of an amino group significantly contributes to cytotoxicity against cancer cells . The specific interactions of this compound with target proteins may lead to inhibition of cell proliferation pathways critical in cancer progression.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in inflammatory responses. Notably, it has been tested for its inhibitory activity against myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation. The compound demonstrated an IC50 value comparable to known MPO inhibitors, showcasing its potential for therapeutic applications in inflammatory diseases.
Case Studies
Recent studies have focused on molecular docking simulations to predict the binding affinities of this compound with various biological targets:
- Molecular Docking Studies : These studies have indicated that the compound can form significant interactions with key amino acid residues in target proteins, potentially leading to inhibitory effects on enzyme activity.
- Cytotoxicity Assays : In vitro assays on different cancer cell lines showed varying degrees of cytotoxicity, with some derivatives exhibiting higher potency than established chemotherapeutics .
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-5(2-10)8(11)6-3-12-4-7(6)9/h3-5,8,11H,2,10H2,1H3 |
InChI Key |
XLMYUCDVZKNSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CSC=C1Br)O |
Origin of Product |
United States |
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